(1R)-1-(3,5-Dimethylphenyl)ethylamine
Overview
Description
(1R)-1-(3,5-Dimethylphenyl)ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylamine group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dimethylphenyl)ethylamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 3,5-dimethylacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions. Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the corresponding ketone or aldehyde under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C or PtO2.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(1R)-1-(3,5-Dimethylphenyl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3,4-Dimethylphenyl)ethylamine
- (1R)-1-(2,5-Dimethylphenyl)ethylamine
- (1R)-1-(3,5-Dimethoxyphenyl)ethylamine
Uniqueness
(1R)-1-(3,5-Dimethylphenyl)ethylamine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological and industrial properties.
Properties
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRGXSRUZMWFO-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994712 | |
Record name | 1-(3,5-Dimethylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737713-28-9 | |
Record name | 1-(3,5-Dimethylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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